6-(2-Fluorophenyl)pyridin-3-amine
Overview
Description
6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-nitropyridine reacts with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The resulting intermediate is then reduced to form the desired amine compound.
Industrial Production Methods
Industrial production of 6-(2-Fluorophenyl)pyridin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and fluorinated aromatic amines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(2-Fluorophenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme.
Quinoline Derivatives: These compounds share a similar aromatic structure and are used in various medicinal applications.
Uniqueness
6-(2-Fluorophenyl)pyridin-3-amine is unique due to the presence of both a fluorophenyl group and an amine group on the pyridine ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCTWWKRVPOZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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